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Compound of Interest

Compound Name: (Rac)-NNC 55-0396

Cat. No.: B8082289 Get Quote

(Rac)-NNC 55-0396, a selective T-type calcium channel inhibitor, has demonstrated significant

preclinical promise in oncology, particularly for aggressive cancers such as glioblastoma. This

guide provides a comparative analysis of its efficacy, mechanism of action, and safety profile

based on available experimental data, offering a resource for researchers and drug

development professionals.

While no meta-analyses of clinical trials for (Rac)-NNC 55-0396 are currently available, a

growing body of preclinical research highlights its potential as an anti-cancer agent. This has

led to investigations into its efficacy against various cancer types, including glioblastoma,

leukemia, and gastric adenocarcinoma.

Comparative Efficacy
(Rac)-NNC 55-0396 has shown potent cytotoxic and anti-proliferative effects across a range of

cancer cell lines. The tables below summarize key quantitative data from preclinical studies,

comparing its activity with other relevant compounds where possible.
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Cell Line Cancer Type IC50 (µM) Key Findings Reference

A172 Glioblastoma 4.8

NNC 55-0396

induces cell

death by

activating IRE1α

and calcium

signaling.

[1]

SNU-1 Gastric Cancer 4.17

NNC 55-0396

induces

concentration-

dependent

cytotoxicity and

apoptosis.

[2][3]

Jurkat, MOLT-4 Leukemia Not specified

NNC 55-0396

induces

apoptosis.

[4][5]

U87MG Glioblastoma 1-5 (in vitro)

Suppresses

angiogenesis by

inhibiting

hypoxia-inducible

factor-1α (HIF-

1α) activity.

[6]

In Vivo Model Cancer Type Dosage Key Findings Reference

U87MG

Xenograft (mice)
Glioblastoma 20 mg/kg

Significantly

suppressed

glioblastoma

tumor growth.

[6][7]

Mechanism of Action and Signaling Pathways
(Rac)-NNC 55-0396 primarily functions as a selective inhibitor of T-type calcium channels

(Cav3.1).[6][8] This inhibition disrupts calcium homeostasis within cancer cells, triggering
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downstream signaling cascades that lead to apoptosis and reduced proliferation.

One of the key mechanisms involves the induction of endoplasmic reticulum (ER) stress. In

glioblastoma cells, NNC 55-0396 paradoxically increases cytosolic calcium levels by activating

inositol triphosphate receptors (IP3R), leading to ER calcium efflux.[1][9] This triggers the

Unfolded Protein Response (UPR), specifically activating the IRE1α-JNK1 signaling pathway,

which ultimately results in apoptosis.[1][9]

Furthermore, NNC 55-0396 has been shown to suppress the stability and synthesis of HIF-1α,

a critical transcription factor for tumor cell survival and angiogenesis in hypoxic environments.

[7][10][11] This anti-angiogenic activity further contributes to its anti-tumor effects.

Below are diagrams illustrating these key signaling pathways.
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Caption: NNC 55-0396-induced apoptotic signaling pathway in glioblastoma cells.
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Caption: NNC 55-0396-mediated inhibition of HIF-1α and angiogenesis.

Comparison with Alternatives
A direct preclinical comparison with its parent compound, mibefradil, indicates that NNC 55-

0396 is a more stable analog.[12] Mibefradil's inhibitory effect on high-voltage-activated (HVA)

Ca2+ channels is attributed to a metabolite, whereas NNC 55-0396, with its modified structure,

does not produce this metabolite, rendering it more selective for T-type Ca2+ channels.[12] In a

phase II trial for recurrent glioblastoma, the co-administration of mibefradil with temozolomide

showed increased overall and progression-free survival compared to temozolomide alone.[1]

This suggests a potential therapeutic avenue for NNC 55-0396 in combination therapies.

In gastric adenocarcinoma, the combination of NNC 55-0396 with the tyrosine kinase inhibitor

lapatinib demonstrated a significant synergistic antiproliferative and apoptotic effect in AGS

cells, suggesting its potential use in combination therapies to overcome drug resistance.[2]

Experimental Protocols
Detailed methodologies for key experiments cited in this guide are summarized below:

Cell Viability Assay (WST-1)

Objective: To determine the half-maximal inhibitory concentration (IC50) of NNC 55-0396.
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Methodology: A172 glioblastoma cells were seeded in 96-well plates. After 24 hours, cells

were treated with varying concentrations of NNC 55-0396. Cell viability was assessed using

the WST-1 assay, which measures the metabolic activity of viable cells. The absorbance was

measured at 450 nm, and the IC50 value was calculated from the dose-response curve.[1]

Western Blot Analysis

Objective: To analyze the expression and phosphorylation of proteins in signaling pathways.

Methodology: A-172 and U-251 MG cells were grown in normoxia or hypoxia for 48 hours

and treated with NNC 55-0396 for the last 8 hours. Cell lysates were prepared, and proteins

were separated by SDS-PAGE. Proteins were then transferred to a PVDF membrane and

probed with primary antibodies against HIF-1α, p62/SQSTM1, and β-actin (as a loading

control). After incubation with secondary antibodies, the protein bands were visualized using

an enhanced chemiluminescence detection system.[10]

In Vivo Tumor Growth Assay (Xenograft Model)

Objective: To evaluate the anti-tumor efficacy of NNC 55-0396 in a living organism.

Methodology: U87MG glioblastoma cells were subcutaneously injected into the flank of

immunodeficient mice. Once tumors reached a palpable size, mice were treated with NNC

55-0396 (e.g., 20 mg/kg) or a vehicle control. Tumor volume was measured regularly. At the

end of the study, tumors were excised and weighed.[6][7]
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Caption: General experimental workflow for preclinical evaluation of NNC 55-0396.

Conclusion
The preclinical data strongly suggest that (Rac)-NNC 55-0396 holds significant potential as a

therapeutic agent for various cancers, particularly glioblastoma. Its unique mechanism of

action, involving the dual targeting of T-type calcium channels and the HIF-1α pathway, makes

it a compelling candidate for further investigation, both as a monotherapy and in combination

with existing cancer treatments. Future clinical trials are warranted to translate these promising

preclinical findings into tangible benefits for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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